2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile
Description
2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a furan-2-yl substituent at position 5, an allyl group at position 3, and an acetonitrile moiety linked via a thioether bridge at position 2.
Physical properties such as molecular weight (~467.56 g/mol for analogs), density (predicted ~1.36 g/cm³), and acid dissociation constants (pKa ~12.67) are inferred from structurally similar compounds . The synthesis typically involves alkylation or thiolation reactions under basic conditions in dimethylformamide (DMF) with triethylamine catalysis .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c1-2-6-18-14(19)12-10(11-4-3-7-20-11)9-22-13(12)17-15(18)21-8-5-16/h2-4,7,9H,1,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSWMLCMYMALLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC#N)SC=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C24H20N4O3S3
- Molar Mass : 508.64 g/mol
- CAS Number : 496027-92-0
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a study by Hafez et al. (2017) evaluated various thieno[3,2-d]pyrimidine compounds against different cancer cell lines, revealing that certain derivatives exhibited low GI50 values (growth inhibition concentration for 50% inhibition).
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Compound 21 | HepG-2 (Liver) | 0.02 | Hafez et al. |
| Compound 21 | HT-29 (Colon) | 0.03 | Hafez et al. |
| Compound 21 | NCI-H460 (Lung) | 0.05 | Hafez et al. |
| Doxorubicin | HepG-2 | 0.04 | Hafez et al. |
The presence of specific substituents on the thiophene ring significantly influences the anticancer activity, suggesting structure-activity relationships (SAR) in these compounds.
Antibacterial Activity
Thienopyrimidine derivatives have also been tested for antibacterial efficacy. A comparative study showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antibacterial Activity of Selected Compounds
| Compound | Bacteria Type | MIC (µM) | Reference |
|---|---|---|---|
| Compound 21 | Gram-positive | 2 | Hafez et al. |
| Ciprofloxacin | Gram-positive | 0.9 | Hafez et al. |
These results indicate that the thienopyrimidine scaffold can be a promising lead for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to anticancer and antibacterial properties, the compound's anti-inflammatory potential has been explored through in vitro assays using BV-2 murine microglial cells. The results demonstrated that the compound inhibited lipopolysaccharide-induced nitric oxide production.
Table 3: Anti-inflammatory Activity
This suggests that the compound may possess neuroprotective properties and could be beneficial in treating neuroinflammatory conditions.
Case Studies and Literature Review
A comprehensive review of literature highlights the biological activities associated with thienopyrimidine derivatives, emphasizing their potential as therapeutic agents against various diseases including cancer and infections.
- Ali et al. (2021) discussed the synthesis and biological evaluation of thienopyrimidines, noting their broad-spectrum activities against bacterial and fungal infections as well as their anticancer potential .
- Romagnoli et al. (2017) synthesized novel derivatives and evaluated their activity against microtubule polymerization, indicating significant anticancer effects attributed to specific structural modifications .
Comparison with Similar Compounds
Key Observations :
- Furan vs. Fluorophenyl Groups : The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological systems compared to fluorophenyl substituents, which introduce steric and electronic effects .
- Acetonitrile vs.
- Allyl vs. Amino Substituents: Allyl groups (target compound) confer flexibility and hydrophobicity, while amino groups (e.g., ) improve solubility and hydrogen-bond donor capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
